molecular formula C10H15NO2S B028668 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde CAS No. 108408-49-7

4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde

Cat. No.: B028668
CAS No.: 108408-49-7
M. Wt: 213.3 g/mol
InChI Key: IKTBSMDXUBZLCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimipramine is synthesized through a multi-step process involving the reaction of dibenzazepine derivatives with various reagents. The key steps include:

Industrial Production Methods: Industrial production of trimipramine maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using chromatographic techniques and crystallization .

Chemical Reactions Analysis

Types of Reactions: Trimipramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimipramine maleate has a wide range of scientific research applications:

Mechanism of Action

Trimipramine exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This action leads to enhanced neurotransmission and improved mood. Additionally, trimipramine’s antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities contribute to its therapeutic effects . The compound affects various receptors in the brain, including alpha-adrenergic, histamine H1, and muscarinic receptors .

Comparison with Similar Compounds

Uniqueness of Trimipramine: Trimipramine is unique among tricyclic antidepressants due to its relatively weak monoamine reuptake inhibition and its broad spectrum of receptor activities. This makes it particularly useful in treating conditions where sedation and anxiolysis are desired, without significantly altering normal sleep architecture .

Properties

CAS No.

108408-49-7

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde

InChI

InChI=1S/C10H15NO2S/c1-4-13-10-8(5-11(2)3)7-14-9(10)6-12/h6-7H,4-5H2,1-3H3

InChI Key

IKTBSMDXUBZLCU-UHFFFAOYSA-N

SMILES

CCOC1=C(SC=C1CN(C)C)C=O

Canonical SMILES

CCOC1=C(SC=C1CN(C)C)C=O

Synonyms

2-Thiophenecarboxaldehyde,4-[(dimethylamino)methyl]-3-ethoxy-(9CI)

Origin of Product

United States

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